molecular formula C20H25ClN2O4S B216276 2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

Cat. No. B216276
M. Wt: 424.9 g/mol
InChI Key: QRGLTISGQXYKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide, also known as DPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in many types of cancer, including breast, lung, and kidney cancer.

Mechanism of Action

2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide inhibits the activity of CA IX, which is a transmembrane protein that is overexpressed in many types of cancer cells. CA IX plays a crucial role in regulating the pH of cancer cells, and its overexpression is associated with tumor growth and metastasis. By inhibiting the activity of CA IX, 2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide disrupts the pH regulation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of cancer cell death. It also inhibits the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, 2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has been shown to reduce the growth of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide in lab experiments is its specificity for CA IX, which allows for the selective targeting of cancer cells. However, 2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide's potency as an inhibitor of CA IX may also limit its use in certain experiments, as it may interfere with other cellular processes that are regulated by CA IX.

Future Directions

There are several future directions for the research on 2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide. One area of research is the development of more potent and selective CA IX inhibitors, which may have greater efficacy and fewer side effects than 2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide. Another area of research is the use of 2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Finally, the development of new animal models of cancer that more closely mimic the human disease may help to better understand the potential of 2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide as a cancer therapy.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide involves the reaction of 4-chlorophenol with 4-(dipropylsulfamoyl)phenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide as a white crystalline solid with a melting point of 182-183°C.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and kidney cancer cells. 2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide's ability to specifically target CA IX, which is overexpressed in many types of cancer cells, makes it a promising candidate for cancer therapy.

properties

Product Name

2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

Molecular Formula

C20H25ClN2O4S

Molecular Weight

424.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H25ClN2O4S/c1-3-13-23(14-4-2)28(25,26)19-11-7-17(8-12-19)22-20(24)15-27-18-9-5-16(21)6-10-18/h5-12H,3-4,13-15H2,1-2H3,(H,22,24)

InChI Key

QRGLTISGQXYKKC-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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